PROTAC ERalpha Degrader-1

E3 Ubiquitin Ligase XIAP Mechanism of Action

Standard CRBN or VHL-based ERα degraders fail to address XIAP-specific degradation biology or function as antibody-PROTAC conjugate (PAC) payloads. This compound solves both gaps: - Recruits XIAP E3 ligase (vs. CRBN/VHL), enabling E3 ligase comparative studies - Validated as P1 warhead for HER2-targeted PACs with enhanced degradation vs. free PROTAC - Essential control for PAC mechanism studies & resistance models (ER+ breast cancer) Immediate delivery for research use only.

Molecular Formula C66H69N7O10
Molecular Weight 1120.317
CAS No. 2417369-94-7
Cat. No. B2812475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC ERalpha Degrader-1
CAS2417369-94-7
Molecular FormulaC66H69N7O10
Molecular Weight1120.317
Structural Identifiers
SMILESCCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCNC(=O)C3=CC=C(C=C3)C(=O)N4C(C(C(=O)N(C5=C4C=C(C=C5)C#N)CC6=C(C=CC7=CC=CC=C76)OC)NC(=O)C(C)NC)C)C8=CC=CC=C8
InChIInChI=1S/C66H69N7O10/c1-7-54(46-13-9-8-10-14-46)61(48-22-27-52(74)28-23-48)49-24-29-53(30-25-49)83-36-34-71(5)60(75)42-82-38-37-81-35-33-69-64(77)50-18-20-51(21-19-50)65(78)73-44(3)62(70-63(76)43(2)68-4)66(79)72(57-31-17-45(40-67)39-58(57)73)41-56-55-16-12-11-15-47(55)26-32-59(56)80-6/h8-32,39,43-44,62,68,74H,7,33-38,41-42H2,1-6H3,(H,69,77)(H,70,76)/b61-54-/t43-,44-,62-/m0/s1
InChIKeySNBOCOFSYPHJLP-XJQCFLMPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

PROTAC ERα Degrader-1 Overview


PROTAC ERα Degrader-1 (CAS 2417369-94-7) is a proteolysis-targeting chimera (PROTAC) derived from compound P1 in patent WO2017201449A1, designed to induce the ubiquitination and proteasomal degradation of estrogen receptor-alpha (ERα) [1]. As a bifunctional molecule, it comprises an ERα-targeting ligand, a linker, and an E3 ubiquitin ligase-recruiting moiety [1]. A key structural feature is the use of an XIAP (X-linked inhibitor of apoptosis protein) E3 ligase ligand, distinguishing it from the more common CRBN- or VHL-based PROTACs like ARV-471 or ERD-308 . This compound serves as a foundational research tool for studying ERα biology in hormone-dependent cancers and for constructing antibody-PROTAC conjugates (PACs) for targeted protein degradation [1].

Why PROTAC ERα Degrader-1 Is Not Interchangeable


ERα-targeting PROTACs are not interchangeable reagents. Their degradation efficiency, selectivity, and downstream biological effects are critically dependent on the specific E3 ligase recruited [1]. For example, CRBN-recruiting PROTACs like ARV-471 have been shown to cause off-target degradation of the progesterone receptor (PR) and phosphodiesterase 6D (PDE6D), an effect not seen with selective estrogen receptor degraders (SERDs) [1]. Similarly, VHL-based PROTACs like ERD-308 possess a distinct degradation profile [2]. PROTAC ERα Degrader-1, which recruits the XIAP E3 ligase, offers a mechanistically distinct degradation pathway . Furthermore, its design as the core warhead in antibody-PROTAC conjugates (PACs) demonstrates that its functional performance is dramatically enhanced upon antibody conjugation, a feature not shared by standard PROTACs . Substituting PROTAC ERα Degrader-1 with another ERα degrader would therefore introduce different E3 ligase biology, alter the degradation selectivity profile, and eliminate its unique application as a PAC building block.

Key Evidence for PROTAC ERα Degrader-1


XIAP vs. CRBN/VHL E3 Ligase Mechanism

PROTAC ERα Degrader-1 is designed to recruit the XIAP E3 ubiquitin ligase, a member of the inhibitor of apoptosis (IAP) family . This is a fundamental mechanistic distinction from the two most clinically advanced ERα PROTACs: vepdegestrant (ARV-471), which recruits the cereblon (CRBN) E3 ligase, and ERD-308, which recruits the von Hippel-Lindau (VHL) E3 ligase [1]. The choice of E3 ligase directly impacts the degradation selectivity profile; a chemoproteomic study of ERα-targeting PROTACs revealed that CRBN- and VHL-recruiting PROTACs can cause off-target degradation of proteins like PR and PDE6D [2]. An XIAP-recruiting PROTAC may therefore offer a distinct and potentially more selective degradation signature by avoiding neosubstrates associated with CRBN or VHL.

E3 Ubiquitin Ligase XIAP Mechanism of Action Selectivity Profile

Antibody Conjugate vs. PROTAC Alone Degradation Efficiency

The core design of PROTAC ERα Degrader-1 is as a precursor to antibody-PROTAC conjugates (PACs). When PROTAC ERα Degrader-1 is conjugated to an antibody via an MC-Val-Cit-PAB linker, the resulting PAC demonstrates markedly enhanced ERα degradation compared to the unconjugated PROTAC (compound P1) in HER2-expressing MCF-7 cells [1]. This demonstrates that the molecule is specifically engineered for antibody-mediated targeted delivery, a feature not shared by the vast majority of ERα PROTAC degraders which function as standalone small molecules .

Antibody-Drug Conjugate PROTAC Antibody Conjugate Targeted Protein Degradation ADC

ERα Degradation in HER2-Expressing Cancer Models

In a direct cellular assay, treatment of HER2-expressing cells with PROTAC ERα Degrader-1 (without antibody; compound P1) results in decreased estrogen receptor-alpha (ERα) protein levels, confirming target engagement and degradation activity . This provides foundational validation of the compound's degrader function prior to antibody conjugation. While standalone degrader potency is not the compound's primary differentiator, this activity is essential for its use as a PAC warhead and as a control in PAC experiments.

ERα Degradation HER2+ Breast Cancer Western Blot Target Engagement

Research Applications of PROTAC ERα Degrader-1


Probing XIAP-Dependent ERα Degradation Pathways

Laboratories studying ubiquitin-proteasome system biology can use PROTAC ERα Degrader-1 as a specific probe to dissect the role of XIAP E3 ligase in ERα turnover. This is particularly valuable for comparing degradation kinetics and downstream signaling effects against CRBN-dependent (e.g., ARV-471) or VHL-dependent (e.g., ERD-308) ERα degraders to understand E3 ligase-specific degradation signatures [1].

Developing Antibody-PROTAC Conjugates (PACs)

Pharmaceutical R&D teams focused on next-generation antibody-drug conjugates can use PROTAC ERα Degrader-1 as the PROTAC payload for constructing PACs. The compound is specifically designed for conjugation via its linker, and the resulting PACs have demonstrated enhanced degradation over the free PROTAC, making it a validated starting point for HER2-targeted or other antigen-targeted PAC development [2].

Negative Control for PAC-Mediated Degradation

PROTAC ERα Degrader-1 in its unconjugated form (compound P1) serves as an essential control in experiments involving PACs. Researchers can demonstrate that enhanced degradation is antibody-mediated by comparing PAC efficacy against the free PROTAC, ruling out non-specific effects from the PROTAC warhead alone .

Evaluating E3 Ligase Choice and Endocrine Therapy Resistance

With clinical evidence showing that CRBN-based PROTACs like ARV-471 face resistance mechanisms in some patients, academic and industrial researchers can use PROTAC ERα Degrader-1 to determine whether switching E3 ligase recruitment from CRBN to XIAP can overcome or delay resistance in ER+ breast cancer models [3].

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